
1,3-Diallyl-6-aminouracil 1-hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diallyl-6-aminouracil 1-hydrate is a chemical compound with the molecular formula C10H13N3O2. It is also known by other names such as 1,3-diallyl-6-amino-2,4(1H,3H)-pyrimidinedione and 6-amino-1,3-bis(2-propenyl)-2,4(1H,3H)-pyrimidinedione This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diallyl-6-aminouracil 1-hydrate typically involves the reaction of uracil derivatives with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of impinging stream reactors, where reactants are rapidly mixed and reacted, can improve reaction rates and product quality . Temperature control and pH monitoring are crucial to ensure optimal reaction conditions and product consistency.
化学反应分析
Types of Reactions
1,3-Diallyl-6-aminouracil 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride; in solvents like ethanol or methanol.
Substitution: Electrophiles such as alkyl halides; in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
作用机制
The mechanism of action of 1,3-diallyl-6-aminouracil 1-hydrate involves its interaction with nucleic acids and enzymes. The compound can bind to nucleic acid bases, potentially disrupting DNA and RNA synthesis. It may also inhibit enzymes involved in nucleic acid metabolism, leading to antiproliferative effects . The exact molecular targets and pathways are still under investigation, but its structural similarity to uracil suggests it may interfere with pyrimidine biosynthesis .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-6-aminouracil: Similar in structure but with methyl groups instead of allyl groups.
6-Amino-1,3-dimethyluracil: Another derivative with different substituents at the 1 and 3 positions.
Uniqueness
The diallyl groups enhance its ability to participate in polymerization reactions and other transformations, making it a valuable compound in synthetic chemistry .
属性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
6-amino-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C10H13N3O2.H2O/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15;/h3-4,7H,1-2,5-6,11H2;1H2 |
InChI 键 |
PRXGTVRJMOEDCX-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=CC(=O)N(C1=O)CC=C)N.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


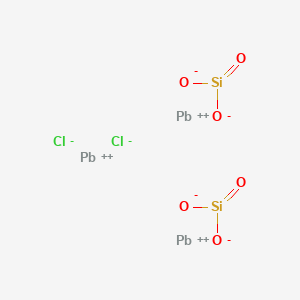
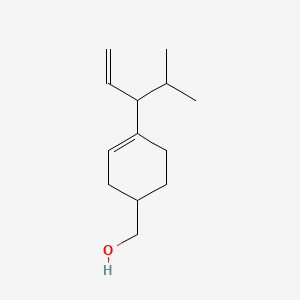
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
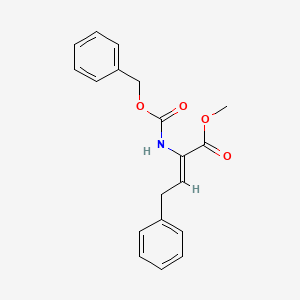
![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)


![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
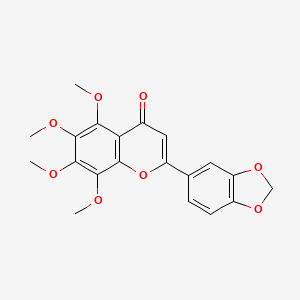


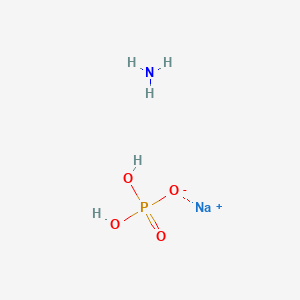
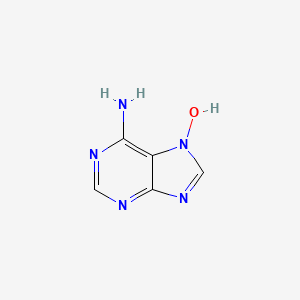
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
